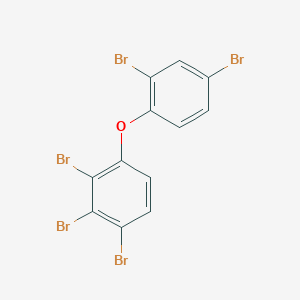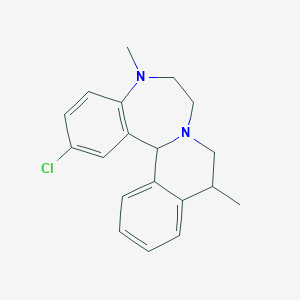
1-Bromphenanthren
Übersicht
Beschreibung
1-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with a three-fused benzene ring structure. The bromine atom in 1-bromophenanthrene can act as a reactive site for further chemical transformations, making it a valuable intermediate in organic synthesis. The presence of the bromine substituent can influence the physical, chemical, and optical properties of the molecule, as well as its reactivity in various chemical reactions .
Synthesis Analysis
The synthesis of phenanthrene derivatives, including 1-bromophenanthrene, can be achieved through various methods. One approach involves the palladium-catalyzed cascade reaction of o-iodobiphenyls or (Z)-β-halostyrenes with o-bromobenzyl alcohols, which results in the formation of phenanthrenes through deacetonative cross-coupling and sequential intramolecular cyclization . Another method utilizes N-Bromosuccinimide (NBS)-induced intramolecular cycloaromatization starting from electron-withdrawing group substituted 1-biphenyl-2-ylethanones to synthesize 10-phenanthrenols . Additionally, the Aryne Diels-Alder reaction followed by aromatization has been employed to construct phenanthrenes from β-bromovinylarenes .
Molecular Structure Analysis
The molecular structure of 1-bromophenanthrene is characterized by the presence of a bromine atom attached to the phenanthrene core. This substitution can significantly affect the molecule's electronic distribution and steric hindrance, which in turn influences its reactivity and interaction with other molecules. The position and number of bromine substituents can also impact the self-assembly and 2D nanoarchitectures of phenanthrene derivatives .
Chemical Reactions Analysis
1-Bromophenanthrene and its derivatives participate in various chemical reactions. Bromination of BN-PAHs like 1-bromophenanthrene proceeds with complete regioselectivity, leading to different substituted derivatives through cross-coupling reactions . The reactivity of 1-bromophenanthrene with organolithium compounds has been explored, demonstrating its potential for further functionalization . Additionally, the synthesis of 1H-Cyclopropa[b]phenanthrene from 1-bromo-2-chlorocyclopropene illustrates the versatility of bromophenanthrene derivatives in constructing more complex PAHs .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromophenanthrene are influenced by the bromine substituent. The presence of bromine can enhance the molecule's reactivity towards nucleophilic and electrophilic agents. The optical properties, such as fluorescence quantum yields, are also affected by the bromine atom and the overall molecular structure. Highly fluorescent derivatives of 1-bromophenanthrene have been synthesized, showing substantial increases in quantum yield compared to unsubstituted phenanthrene . The self-assembly behavior of brominated phenanthrene derivatives is governed by intermolecular interactions, including halogen bonding and van der Waals forces, which are modulated by the position and number of bromine atoms .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Bromphenanthren: ist eine vielseitige halogenierte organische Verbindung, die als Reagenz in verschiedenen Reaktionen verwendet wird. Es ist besonders nützlich in Friedel-Crafts-Reaktionen, bei denen es als Elektrophil wirken kann, um Phenanthrylgruppen in andere Moleküle einzuführen . Darüber hinaus wird es in Diels-Alder-Reaktionen als Dienophil verwendet, da es elektronenarm ist, was die Synthese komplexer polycyclischer Strukturen ermöglicht .
Vorläufer für heterozyklische Verbindungen
Diese Verbindung dient als Vorläufer für die Synthese verschiedener heterozyklischer Verbindungen. Zum Beispiel wird es zur Herstellung von 9-Bromanthracen, 9-Bromphenanthrolin und 9-Bromphenanthridin verwendet . Diese Derivate sind wertvoll für weitere chemische Umwandlungen und finden Anwendung in der Materialwissenschaft und pharmazeutischen Forschung.
Baustein für N-heterocyclische Carben-Komplexe
This compound: kann als Baustein bei der Synthese von N-heterocyclischen Carben-Komplexen (NHC) verwendet werden. Dies wird durch Suzuki-Miyaura-Kreuzkupplungsreaktionen mit Arylboronsäuren erreicht . NHC-Komplexe haben wegen ihrer katalytischen Eigenschaften und ihres potenziellen Einsatzes in der medizinischen Chemie Aufmerksamkeit erregt.
Safety and Hazards
Wirkmechanismus
Target of Action
1-Bromophenanthrene is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) with a three-ring structure.
Mode of Action
They can also be used as building blocks in the synthesis of N-heterocyclic-carbene complexes via Suzuki−Miyaura cross-coupling reaction with aryl boronic acids .
Eigenschaften
IUPAC Name |
1-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJXEFKYMBTAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552850 | |
| Record name | 1-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51958-51-1 | |
| Record name | 1-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a convenient preparation method for 1-Bromophenanthrene?
A1: While the provided abstract [] does not delve into the specific applications of 1-Bromophenanthrene, it highlights the importance of a "convenient preparation." This suggests that 1-Bromophenanthrene likely serves as a valuable building block or intermediate in various chemical syntheses. A convenient preparation method would facilitate easier access to this compound, potentially leading to advancements in research areas that rely on its use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

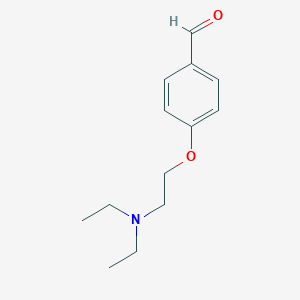
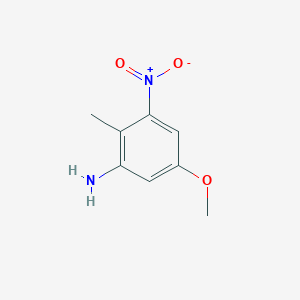
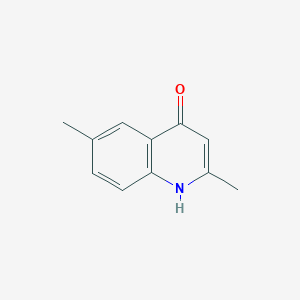
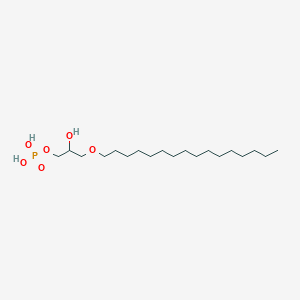
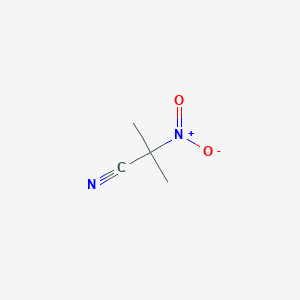
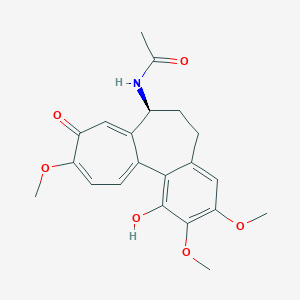
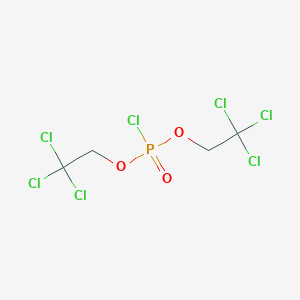
![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)


